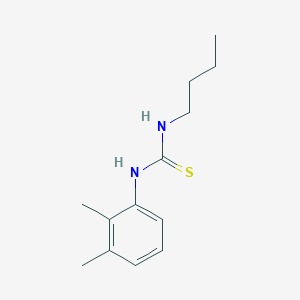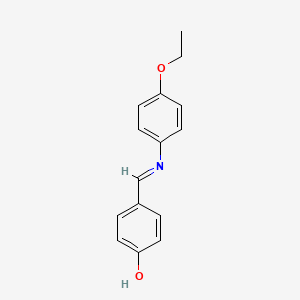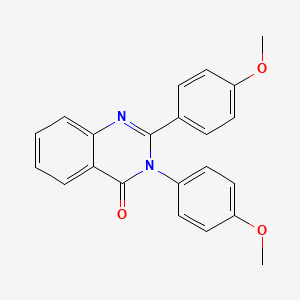![molecular formula C16H18N4OS B10873497 4-cyclohexyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B10873497.png)
4-cyclohexyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclohexyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound It features a unique structure that combines cyclopentane, thieno, triazolo, and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and formation of the desired heterocyclic structure .
Analyse Chemischer Reaktionen
Types of Reactions
4-cyclohexyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
4-cyclohexyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-cyclohexyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta[4,5]thieno[2,3-d]pyrimidine: Shares the thieno and pyrimidine rings but lacks the triazolo ring.
Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine: Similar structure but different ring fusion pattern.
Uniqueness
4-cyclohexyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is unique due to its specific ring fusion and the presence of a cyclohexyl group, which can influence its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C16H18N4OS |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
7-cyclohexyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one |
InChI |
InChI=1S/C16H18N4OS/c21-14-13-11-7-4-8-12(11)22-15(13)19-9-17-18-16(19)20(14)10-5-2-1-3-6-10/h9-10H,1-8H2 |
InChI-Schlüssel |
PZBOKHZASCLWTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C3=C(N4C2=NN=C4)SC5=C3CCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10873418.png)
![(1Z)-N-{[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine](/img/structure/B10873420.png)

![4-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B10873430.png)

![4-{[3-(Diethylamino)propyl]amino}-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10873443.png)
![4-cyclohexyl-11-(4-iodophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10873445.png)

![4-Nitro-N-{(1E,3E)-3-[(4-nitrophenyl)imino]-2,3-dihydro-1H-isoindol-1-ylidene}aniline](/img/structure/B10873457.png)
![5-Acetyl-6-(4-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10873460.png)
![2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B10873467.png)
![4-benzyl-12-ethyl-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10873468.png)
![N-{(Z)-(2,3-dihydro-1H-inden-2-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide](/img/structure/B10873480.png)

